molecular formula C10H11ClFN3 B1389193 4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1257878-84-4

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1389193
CAS No.: 1257878-84-4
M. Wt: 227.66 g/mol
InChI Key: JWUMIEJQWHKXJC-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 4, a methyl group at position 3, and an amine group at position 5, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
  • 4-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
  • 4-(2-Methylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Uniqueness

4-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development .

Properties

IUPAC Name

4-(2-fluorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11;/h2-5H,1H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMIEJQWHKXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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